molecular formula C18H22N6O3S B10979336 Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10979336
M. Wt: 402.5 g/mol
InChI Key: XPJZOZAVFMOKIR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A thiazole core substituted with a methyl ester at position 4, an isopropyl group at position 5, and a propanoylamino linker at position 2.
  • A triazolopyrimidine moiety (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl) attached via the propanoyl group.

Properties

Molecular Formula

C18H22N6O3S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H22N6O3S/c1-9(2)15-14(16(26)27-5)23-18(28-15)22-13(25)7-6-12-10(3)21-17-19-8-20-24(17)11(12)4/h8-9H,6-7H2,1-5H3,(H,22,23,25)

InChI Key

XPJZOZAVFMOKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A streamlined method combines the acylation and coupling steps:

  • Reagents : Triazolo-pyrimidine, 3-chloropropanoic acid, thiazole-2-amine, EDC/HOBt.

  • Conditions : DMF, RT, 24 hours.

  • Yield : 50–58%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Coupling step: 100°C, 30 minutes (yield: 60–65%).

Analytical Data and Characterization

PropertyValue/DescriptionSource
Melting Point 214–216°C
HRMS (m/z) [M+H]⁺: 403.1523 (calc. 403.1528)
¹H NMR (CDCl₃) δ 1.34 (d, 6H, CH(CH₃)₂), 2.58 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃)
HPLC Purity >98%

Challenges and Solutions

  • Regioselectivity : Competing reactions at N1 vs. N3 of the triazolo-pyrimidine are mitigated using bulky bases (e.g., DIPEA).

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling.

  • Byproduct Formation : Column chromatography or recrystallization (ethanol/water) removes unreacted starting materials.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale (1–10 g) uses column chromatography; pilot-scale (100 g) employs recrystallization for cost efficiency.

  • Green Chemistry : Recent studies replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazolo[1,5-a]pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The triazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, modulating their activity and leading to downstream effects. The thiazole ring can enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues:

Compound Name / Class Key Structural Features Synthesis Method Biological Activity / Application References
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolopyrimidine core with ethyl ester and methyl substituents Multi-component reaction with aldehydes and acetoacetamides Intermediate for agrochemicals or pharmaceuticals
2-Methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile Triazolopyrimidine linked to pyrimidine-carbonitrile via amino bridge Condensation of triazolopyrimidine with pyrimidine-carbonitrile in DMF/piperidine Antimicrobial activity (specific targets not reported)
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine Partially saturated triazolopyrimidine with dimethylaminophenyl and phenyl groups Not explicitly detailed; likely involves cyclization of triazole precursors Investigated for CNS-targeted applications (e.g., neurodegenerative diseases)
Triazolo[1,5-a]pyrimidine sulfonamides Sulfonamide group attached to triazolopyrimidine Condensation with sulfonating agents Herbicidal activity (e.g., inhibition of acetolactate synthase in weeds)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Fused pyrazole-triazolopyrimidine system Isomerization of pyrazolotriazolopyrimidine intermediates Antifungal activity (targeting 14α-demethylase in fungi)

Key Insights:

Structural Flexibility: The triazolopyrimidine core tolerates diverse substituents (e.g., esters, amines, sulfonamides) that modulate bioactivity. For example: Ester groups (e.g., ethyl/methyl carboxylates) enhance solubility and serve as synthetic intermediates . Sulfonamides confer herbicidal properties by mimicking natural substrates of plant enzymes . Amino linkages (e.g., propanoylamino in the target compound) may improve pharmacokinetic profiles .

Synthetic Strategies: Multi-component reactions dominate triazolopyrimidine synthesis, offering high atom economy . Isomerization (e.g., pyrazolotriazolopyrimidines) can alter ring conformation and bioactivity .

Biological Activities: Antimicrobial: Thiazole-triazolopyrimidine hybrids show promise against fungal pathogens . Anticancer: Microtubule-stabilizing triazolopyrimidines (e.g., compound 58 in ) inhibit tumor proliferation. Herbicidal: Triazolopyrimidine sulfonamides disrupt amino acid biosynthesis in weeds .

Divergent Applications: Minor structural changes shift activity from pharmaceutical (e.g., antitumor) to agrochemical (e.g., herbicidal) uses. For instance, adding a sulfonamide group converts a medicinal scaffold into a herbicide .

Biological Activity

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the thiazole and triazole moieties, suggest a variety of biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound's molecular formula is C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S with a molecular weight of 436.5 g/mol. The presence of functional groups such as the methyl ester enhances its solubility and bioavailability, making it suitable for pharmacological applications .

PropertyValue
Molecular FormulaC21H20N6O3S
Molecular Weight436.5 g/mol
CAS Number1401582-54-4

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit promising anticancer activities. For instance, derivatives of thiazoles and triazoles have shown efficacy against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The IC50 values for these compounds often fall within low micromolar ranges, indicating potent activity .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis without affecting protein synthesis.
  • Targeting key kinases : The heteroatoms in the thiazole ring can interact with biological targets involved in tumorigenesis.
  • Induction of apoptosis : Compounds in this class have been linked to the induction of programmed cell death in cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Thiadiazole Derivatives :
    • A series of thiadiazole derivatives were synthesized and tested against HepG-2 and A-549 cell lines.
    • Results indicated significant cytotoxicity with IC50 values as low as 4.37 μM for HepG-2 cells.
    • Molecular docking studies supported these findings by demonstrating favorable binding interactions with dihydrofolate reductase .
  • Molecular Docking Studies :
    • Docking studies using software like MOE revealed that this compound could effectively bind to target proteins involved in cancer progression.
    • The total binding energy calculated was indicative of strong interactions that could lead to therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate?

  • The compound’s synthesis likely involves multi-step reactions starting with triazolopyrimidine and thiazole precursors. A common approach for analogous triazolopyrimidine derivatives includes one-pot three-component reactions using catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol, as seen in similar syntheses . Key steps may involve coupling the propanoyl-amino-thiazole moiety to the triazolopyrimidine core under controlled temperatures (e.g., 80–100°C) and inert atmospheres. Solvent selection (e.g., ethanol, toluene) and purification via column chromatography are critical for yield optimization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and connectivity .
  • Mass spectrometry (MS) for molecular weight verification .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for research-grade material) .
  • Elemental analysis (C, H, N) to validate empirical formulas .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory bioactivity data between this compound and structurally similar triazolopyrimidine derivatives?

  • Contradictions may arise from substituent effects on the triazolopyrimidine core. For example, 5,7-dimethyl groups enhance steric hindrance, potentially reducing receptor binding compared to 4-chlorophenyl or trifluoromethyl analogs . To address discrepancies:

  • Perform dose-response assays to compare IC₅₀ values under standardized conditions.
  • Use molecular docking studies (e.g., with enzymes like 14-α-demethylase lanosterol, PDB: 3LD6) to evaluate binding affinity differences due to substituent polarity or size .
  • Analyze solubility and logP to assess bioavailability variations .

Q. How can computational methods like DFT (Density Functional Theory) improve understanding of this compound’s electronic properties?

  • DFT studies can:

  • Predict charge distribution across the triazolopyrimidine and thiazole rings, identifying reactive sites for electrophilic/nucleophilic attacks .
  • Simulate HOMO-LUMO gaps to correlate electronic properties with observed biological activity (e.g., antioxidant or enzyme inhibition) .
  • Model non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets, validated via crystallographic data .

Q. What experimental design considerations are critical for studying this compound’s interaction with cytochrome P450 enzymes?

  • Key factors include:

  • Enzyme source : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) for metabolic stability assays .
  • Incubation conditions : Maintain physiological pH (7.4), temperature (37°C), and NADPH cofactor supply .
  • Analytical detection : LC-MS/MS to monitor metabolite formation (e.g., hydroxylation or demethylation products) .
  • Control experiments : Include ketoconazole (CYP3A4 inhibitor) to confirm enzyme-specific interactions .

Q. How do steric and electronic effects of the isopropyl group on the thiazole ring influence this compound’s reactivity?

  • The isopropyl group:

  • Steric effects : May hinder nucleophilic attack at the thiazole’s 2-position, reducing reactivity in alkylation or acylation reactions .
  • Electronic effects : Electron-donating alkyl groups increase electron density on the thiazole ring, potentially enhancing electrophilic substitution at the 4-carboxylate site .
  • Experimental validation via X-ray crystallography can reveal conformational preferences, while kinetic studies (e.g., reaction rates with methyl iodide) quantify steric impacts .

Methodological Guidelines

Q. What protocols are recommended for stability testing under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the ester group) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Synthetic modifications : Introduce substituents at the triazolopyrimidine’s 5- and 7-positions (e.g., halogens, methoxy groups) and compare bioactivity .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., carboxylate for hydrogen bonding) .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate structural changes with inhibitory potency .

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